2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiazolidine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazolidine derivatives, such as:
- 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
- 5-Amino-pyrazoles
- 2-(5-(4-Chlorostyryl)-1H-pyrazol-3-yl)phenol .
Uniqueness
What sets 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid apart is its unique combination of pyrazole and thiazolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2S/c1-11-6(2-3-9-11)7-10-5(4-14-7)8(12)13/h2-3,5,7,10H,4H2,1H3,(H,12,13) |
InChI Key |
XDLNAZDVAWQTNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
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